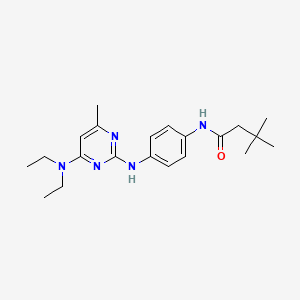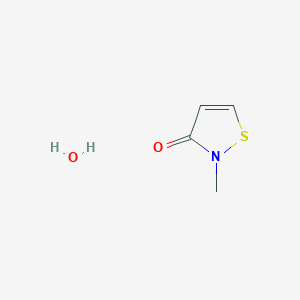
1-isopropyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-isopropyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, also known as nitrophenyl tetrahydroquinazoline, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promise in its ability to modulate certain biochemical and physiological processes.
Scientific Research Applications
Synthesis and Conformational Analysis
Researchers have explored the synthesis of related tetrahydroisoquinoline compounds, focusing on their conformational analysis through cyclizations and NMR spectroscopic analysis. These studies provide insights into the preferred conformers and the stereochemistry of such compounds, which are crucial for understanding their chemical behavior and potential applications in material science and drug design (Schuster et al., 2008).
Solid Phase Synthesis
The solid phase synthesis of 1,2-disubstituted-6-nitro-1,4-dihydroquinazolines demonstrates the utility of these compounds in creating high-yield, diverse chemical libraries. This technique is particularly relevant for pharmaceutical research, where the rapid generation of compound libraries can significantly accelerate the drug discovery process (Wang et al., 2005).
Ring-Chain Tautomerism
The study of 2-aryl-substituted hexahydropyrimidines and tetrahydroquinazolines, closely related to the compound , revealed ring-chain tautomerism. This phenomenon has implications for the understanding of chemical equilibrium in synthetic chemistry and could inform the design of molecules with specific desired properties (Göblyös et al., 2002).
Domino Reactions for Heterocycle Formation
Research into domino reactions that form triazolo isoquinolines and isochromenes from 2-alkynylbenzaldehydes underlines the importance of efficient, transition-metal-free conditions for synthesizing heterocycles. These findings have potential applications in the development of novel organic materials and in pharmaceutical synthesis (Arigela et al., 2013).
Antiarrhythmic Properties
The exploration of isoquinoline derivatives for their antiarrhythmic properties points to the medicinal chemistry applications of these compounds. Understanding the structure-activity relationship (SAR) of such molecules could lead to the development of new therapeutic agents (Markaryan et al., 2000).
Conformational Equilibria in Cyclized Substituted Thioureas
Investigations into the preparation and potential properties of 3-substituted 1,2,3,4-tetrahydroquinazoline-2-thiones highlight their relevance in the development of compounds with antithyroidal, antitubercular, and/or antifungal properties. Such studies contribute to the field of medicinal chemistry by identifying new potential drug candidates (Orth & Jones, 1961).
properties
IUPAC Name |
2-(3-nitrophenyl)-1-propan-2-yl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11(2)19-15-9-4-3-8-14(15)17(23)18-16(19)12-6-5-7-13(10-12)20(21)22/h5-7,10-11H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEZFEPOHYTATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(furan-3-yl)propan-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2701779.png)
![3-Bromo-4-{[(4-chlorophenyl)carbonyl]oxy}-5-ethoxybenzoic acid](/img/structure/B2701782.png)

![Tert-butyl 2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2701785.png)
![3-(2-fluorophenyl)-7-((1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2701786.png)




![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2701791.png)
![3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2701793.png)


